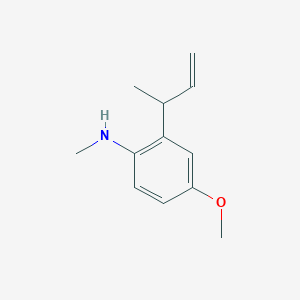
Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)-, also known as N-Methyl-4-methoxyaniline, is an organic compound with the molecular formula C11H15NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group and a methyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)- can be achieved through several methods. One common approach involves the methylation of 4-methoxyaniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitro compounds followed by methylation. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted anilines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It may also participate in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-methylaniline: Similar structure but lacks the propenyl group.
2-Methyl-4-methoxyaniline: Similar structure with a methyl group at the ortho position.
N-Methyl-p-anisidine: Another derivative of aniline with a methoxy and methyl group.
Uniqueness
Benzenamine, 4-methoxy-N-methyl-2-(1-methyl-2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with other derivatives.
Properties
CAS No. |
62379-03-7 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-but-3-en-2-yl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C12H17NO/c1-5-9(2)11-8-10(14-4)6-7-12(11)13-3/h5-9,13H,1H2,2-4H3 |
InChI Key |
KRAOPZMFSCUNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1=C(C=CC(=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















